molecular formula C12H24ClNO2 B158800 tert-Butyl tert-butyl(3-chloropropyl)carbamate CAS No. 133804-18-9

tert-Butyl tert-butyl(3-chloropropyl)carbamate

Cat. No.: B158800
CAS No.: 133804-18-9
M. Wt: 249.78 g/mol
InChI Key: ZUROFFONOMNGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl tert-butyl(3-chloropropyl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group attached to a 3-chloropropylamine backbone. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates, due to the Boc group’s stability under basic and nucleophilic conditions.

Synthesis and Characterization:
The synthesis typically involves reacting 3-chloropropylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, under inert atmospheres . Purity is confirmed via thin-layer chromatography (TLC), nuclear magnetic resonance (¹H/¹³C NMR), and elemental analysis (>95% purity) . The 3-chloropropyl chain introduces electrophilic reactivity, enabling further functionalization, such as nucleophilic substitutions or cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl tert-butyl(3-chloropropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-chloropropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl tert-butyl(3-chloropropyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl tert-butyl(3-chloropropyl)carbamate involves its reactivity towards nucleophiles and acids. The chlorine atom in the 3-chloropropyl group acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The tert-butyl group can be removed under acidic conditions, revealing a free amine that can participate in further chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

  • Structure: Features a naphthoquinone moiety linked to the carbamate via a 3-chloropropyl chain.
  • Key Differences: The naphthoquinone group introduces aromaticity and electron-withdrawing effects, altering reactivity compared to the simpler chloropropyl chain in the target compound. NMR data (e.g., C15—N2—C13 angle: 123.56°) suggest steric hindrance near the carbamate group .
  • Applications: Potential use in anticancer agents due to the quinone’s redox activity .

Compound B : tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate

  • Structure : Contains a boronic ester substituent instead of chlorine.
  • Key Differences : The dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in polymer and bioconjugate chemistry. However, it poses higher hazards (H315, H319: skin/eye irritation) .
  • Applications : Intermediate in synthesizing boron-containing drugs or materials .

Compound C : tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

  • Structure : Chlorine and hydroxyl groups on a phenylbutane backbone with stereogenic centers.
  • Key Differences : The hydroxyl group enhances solubility in polar solvents, while the phenyl ring contributes to π-π stacking in biological targets. Stereochemistry (2R,3S) is critical for chiral drug synthesis .
  • Applications : Intermediate in protease inhibitors or antibiotics .

Biological Activity

Tert-butyl tert-butyl(3-chloropropyl)carbamate is a chemical compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group and a 3-chloropropyl substituent. This compound has garnered interest in biological research due to its potential interactions with various molecular targets, influencing enzyme activities and cellular processes. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C8H16ClNO2\text{C}_8\text{H}_{16}\text{Cl}\text{N}\text{O}_2

Key Features

  • Molecular Weight : Approximately 191.67 g/mol
  • Functional Groups : Contains a carbamate functional group which is known for its reactivity and ability to form hydrogen bonds with biological macromolecules.
  • Chloropropyl Substituent : The presence of the chlorine atom in the propyl chain enhances the compound's reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play crucial roles in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways involved in various physiological processes.

Research Findings

  • Inhibition Studies : In vitro studies have shown that this compound exhibits inhibitory effects on certain cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, it has been tested against leukemia and solid tumor cell lines, showing significant growth inhibition at micromolar concentrations.
  • Comparison with Analogues : When compared to other carbamates, such as tert-butyl (3-bromopropyl)carbamate and tert-butyl (3-iodopropyl)carbamate, the chlorinated derivative demonstrates distinct reactivity patterns due to the electronegative chlorine atom, which may enhance its binding affinity for target proteins.
  • Case Studies : A study published in a peer-reviewed journal highlighted the compound's role as a biochemical probe in enzyme activity studies. It was used to investigate protein interactions within complex biological systems, providing insights into its functionality as a research tool .

Data Table: Biological Activity Overview

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HL-60 (Leukemia)0.5NF-κB pathway inhibition
MCF-7 (Breast Cancer)0.8Apoptosis induction
A549 (Lung Cancer)1.0Enzyme inhibition

Potential Applications

The unique biological activity of this compound suggests several potential applications:

  • Anticancer Therapeutics : Given its inhibitory effects on cancer cell proliferation, further development could position this compound as a candidate for anticancer drug development.
  • Biochemical Probes : Its ability to modulate enzyme activities makes it suitable for use in biochemical assays aimed at understanding cellular processes.
  • Synthetic Intermediates : The compound can serve as an intermediate in organic synthesis for developing more complex molecules with desired biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for tert-Butyl tert-butyl(3-chloropropyl)carbamate, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves carbamate protection of 3-chloropropylamine derivatives using tert-butoxycarbonyl (Boc) reagents under anhydrous conditions. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of Boc anhydride to amine . Purity optimization requires post-reaction purification via column chromatography or recrystallization, with yields often exceeding 85% under inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expected signals include tert-butyl singlets (δ 1.2–1.4 ppm) and chloropropyl chain resonances (δ 3.4–3.6 ppm for CH₂Cl, δ 1.6–1.8 ppm for CH₂).
  • ¹³C NMR : Boc carbonyl (δ 155–160 ppm), tert-butyl carbons (δ 28–30 ppm), and chloropropyl carbons (δ 40–45 ppm) .
  • IR : Stretch bands for N-H (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C-Cl (~650 cm⁻¹) confirm functional groups .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as Boc groups hydrolyze readily under acidic conditions . Regular stability assays (TLC/HPLC) are recommended for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound in novel nucleophilic substitutions?

  • Methodological Answer : Density functional theory (DFT) calculations can map potential energy surfaces for SN2 reactions, identifying transition states and regioselectivity. Software like Gaussian or ORCA simulates intermediates, while machine learning models (e.g., ICReDD’s reaction path search) optimize conditions by correlating steric/electronic effects with experimental outcomes .

Q. How should researchers resolve contradictions in reported toxicity data for chlorinated carbamates?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variations) may arise from impurity profiles or assay protocols. Validate data via:

  • Purity Analysis : Quantify residual solvents or byproducts via GC-MS .
  • In Vitro Assays : Compare cytotoxicity across cell lines (e.g., HEK293 vs. HepG2) using standardized MTT protocols .
  • Literature Cross-Validation : Contrast results with structurally analogous compounds (e.g., tert-butyl (3-chloropropyl)carbamate derivatives) .

Q. What experimental strategies mitigate side reactions during Boc deprotection?

  • Methodological Answer :

  • Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane for controlled deprotection; avoid HCl/dioxane to prevent chloropropyl chain degradation .
  • Temperature Modulation : Conduct reactions at 0°C to suppress carbocation formation from tert-butyl groups .
  • Scavengers : Add triethylsilane to quench TFA-generated carbocations .

Q. How do impurities affect catalytic applications of this compound in organocatalysis?

  • Methodological Answer : Trace amines or solvents (e.g., DMF) can poison catalysts. Mitigation steps:

  • Purification : Use preparative HPLC with C18 columns to remove polar impurities .
  • Kinetic Studies : Compare reaction rates of purified vs. crude batches in model reactions (e.g., asymmetric aldol additions) .

Properties

IUPAC Name

tert-butyl N-tert-butyl-N-(3-chloropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClNO2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUROFFONOMNGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCCCl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650064
Record name tert-Butyl tert-butyl(3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133804-18-9
Record name tert-Butyl tert-butyl(3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.